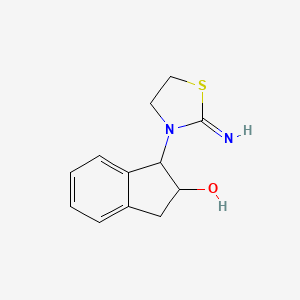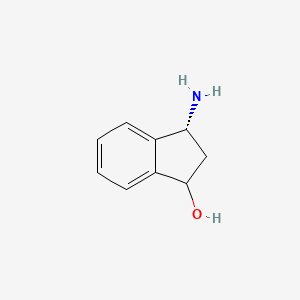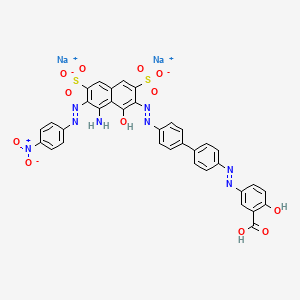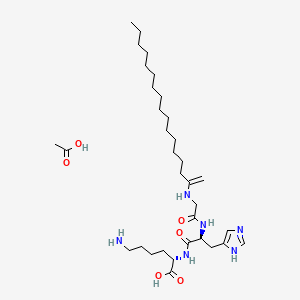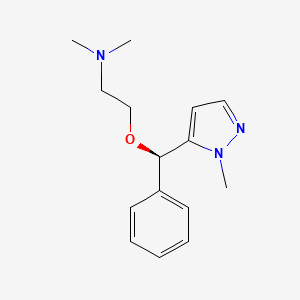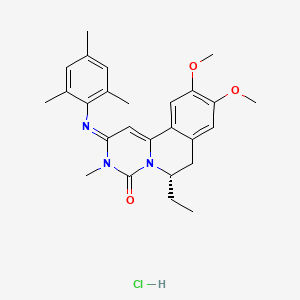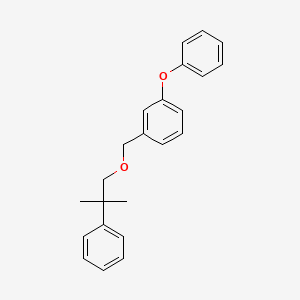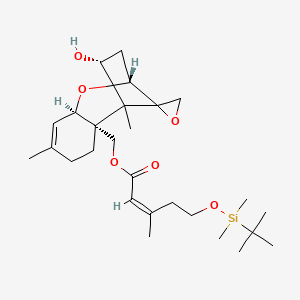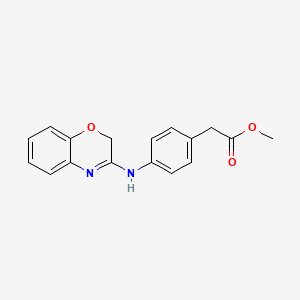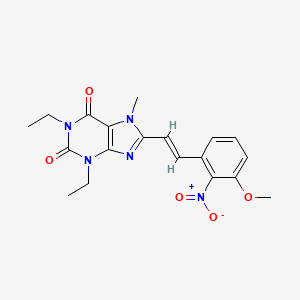
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha',alpha''-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’‘-trimethyl- is a chemical compound with the molecular formula C12H24O3S3. This compound is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde. The structure of 1,3,5-trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- consists of a six-membered ring with alternating methylene bridges and thioether groups, with additional ethanol and methyl groups attached to the ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- can be synthesized through the reaction of formaldehyde with hydrogen sulfide, followed by further functionalization with ethanol and methyl groups. The initial step involves the formation of 1,3,5-trithiane by treating formaldehyde with hydrogen sulfide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps to ensure the desired purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The compound can undergo substitution reactions where the ethanol or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a source of formaldehyde, which can then participate in various biochemical reactions. Additionally, its sulfur-containing groups can interact with thiol groups in proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trithiane: The parent compound, which lacks the ethanol and methyl groups.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A derivative with six methyl groups attached to the ring.
Uniqueness
1,3,5-Trithiane-2,4,6-triethanol, alpha,alpha’,alpha’'-trimethyl- is unique due to the presence of both ethanol and methyl groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility and reactivity compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
82168-32-9 |
|---|---|
Molekularformel |
C12H24O3S3 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1-[4,6-bis(2-hydroxypropyl)-1,3,5-trithian-2-yl]propan-2-ol |
InChI |
InChI=1S/C12H24O3S3/c1-7(13)4-10-16-11(5-8(2)14)18-12(17-10)6-9(3)15/h7-15H,4-6H2,1-3H3 |
InChI-Schlüssel |
DVDHIMUPRQMZKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1SC(SC(S1)CC(C)O)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




